5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol
Brand Name: Vulcanchem
CAS No.: 113118-47-1
VCID: VC1969029
InChI: InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
SMILES: C1=CC(=CC=C1C2=NNC(=O)O2)N
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

CAS No.: 113118-47-1

Cat. No.: VC1969029

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol - 113118-47-1

Specification

CAS No. 113118-47-1
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
Standard InChI Key XYEUOVMKEQAHOS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=O)O2)N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)O2)N

Introduction

Chemical Structure and Identification

Structural Features

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol contains a 1,3,4-oxadiazole heterocyclic ring with a 4-aminophenyl substituent at position 5 and a hydroxyl group at position 2. The oxadiazole ring is a five-membered structure containing one oxygen and two nitrogen atoms. The compound exists in tautomeric forms, with the 2-hydroxy form often represented as a 2(3H)-one structure .

The oxadiazole ring in this compound is considered to be derived from furan by replacing two methane (–CH=) groups with two pyridine-type nitrogen atoms (–N=), which reduces the aromaticity of the resulting ring to such an extent that it exhibits the character of conjugated diene .

Chemical Identity and Properties

Table 1 presents the key identification parameters and physical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol.

PropertyValue
IUPAC Name5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one
Common Name5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol
CAS Number113118-47-1
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
SMILESC1=CC(=CC=C1C2=NNC(=O)O2)N
InChIInChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
InChI KeyXYEUOVMKEQAHOS-UHFFFAOYSA-N
Melting Point171-173°C
Physical FormSolid
Storage ConditionsStore under inert gas at 4°C, light sensitive, hygroscopic
Purity (Commercial)95%

Synthetic Methodologies

Classical Synthesis Approaches

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with appropriate reagents. Several methods have been developed for the preparation of this compound and related derivatives .

One of the most common synthetic routes begins with 4-aminobenzoic acid, which is converted to its corresponding hydrazide through the following steps:

  • Fischer esterification of 4-aminobenzoic acid using methanol and a catalytic amount of sulfuric acid

  • Treatment of the resulting methyl 4-aminobenzoate with hydrazine hydrate to form 4-aminobenzohydrazide

  • Cyclization of the hydrazide to form the oxadiazole ring

The cyclization step can be accomplished using various reagents and methods, including:

  • Reaction with phosgene or its derivatives

  • Treatment with carbonyldiimidazole

  • Reaction with urea followed by dehydration

Modern Synthetic Approaches

Recent advancements in the synthesis of 1,3,4-oxadiazole derivatives have introduced more efficient and environmentally friendly methods . These include:

  • One-pot synthesis using propanephosphonic anhydride (T3P) as a coupling reagent, which allows the reaction of acylhydrazides with isocyanates under mild conditions

  • Oxidative heterocyclization of substituted semicarbazones catalyzed by photoredox catalysts like eosin-Y under visible light using atmospheric oxygen

  • Palladium-catalyzed oxidative annulations methodology, wherein substituted isocyanides react with hydrazides in the presence of oxygen

These methods offer advantages such as higher yields, milder reaction conditions, and reduced environmental impact compared to classical approaches.

Synthesis Comparison

Table 2 compares different synthetic methods for 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol and its derivatives.

Synthetic MethodKey ReagentsConditionsAdvantagesLimitations
Cyclization with POCl₃4-Aminobenzohydrazide, POCl₃Reflux, 6-7 hoursWell-established methodHarsh conditions, potential side reactions
T3P-mediated synthesisAcylhydrazides, isocyanates, T3PMild conditionsOne-pot synthesis, eco-friendlyRequires precise temperature control
Photoredox catalysisSemicarbazones, eosin-Y, O₂Visible light irradiationHigh yields (>90%), green chemistryRequires specialized equipment
Pd-catalyzed annulationHydrazides, isocyanides, Pd catalystToluene, O₂Versatile for various substituentsHigher cost due to precious metal catalyst

Physical and Chemical Properties

Spectroscopic Characteristics

The structural characterization of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is typically accomplished using various spectroscopic techniques. Based on similar compounds in the 1,3,4-oxadiazole family, the following spectroscopic features can be expected :

  • UV-Visible spectroscopy: Absorption maxima around 245-285 nm due to the conjugated systems

  • IR spectroscopy: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1620-1640 cm⁻¹), C=O stretching (1750-1760 cm⁻¹), and C-O stretching (1050-1250 cm⁻¹)

  • ¹H NMR: Signals for aromatic protons (δ 6.5-7.5 ppm), amino protons (δ 3.5-4.5 ppm), and NH proton of the oxadiazolone ring (δ 10-12 ppm)

  • ¹³C NMR: Signals for the oxadiazole carbons (δ 150-165 ppm), aromatic carbons (δ 110-140 ppm), and the carbon connected to the amino group (δ 145-155 ppm)

Tautomerism and Structural Dynamics

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol exhibits tautomerism between the hydroxyl form and the keto form (5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one). This tautomeric behavior is significant as it affects the compound's reactivity, solubility, and interaction with biological targets .

The tautomerism can be represented as:

  • Hydroxyl form: 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

  • Keto form: 5-(4-Aminophenyl)-3H-1,3,4-oxadiazol-2-one

Chemical Reactivity

The chemical reactivity of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is determined by its key functional groups:

  • The amino group at the para position of the phenyl ring can undergo various reactions typical of aromatic amines, including:

    • Diazotization reactions

    • Nucleophilic substitution

    • Acylation and alkylation

  • The oxadiazole ring participates in several reactions :

    • Photochemical reactions

    • Thermal transformations

    • Electrophilic and nucleophilic substitutions

  • The hydroxyl/keto group at position 2 can engage in:

    • Hydrogen bonding interactions

    • Nucleophilic reactions (in the keto form)

    • Electrophilic reactions (in the hydroxyl form)

Biological Activities

Antimicrobial Properties

Research indicates that 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol and related 1,3,4-oxadiazole derivatives demonstrate significant antimicrobial activity against various bacterial strains and fungi . The mechanism of action is thought to involve interaction with essential bacterial enzymes or disruption of cell wall synthesis.

Studies on structurally similar 1,3,4-oxadiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, with particularly notable effects against:

  • Staphylococcus aureus

  • Escherichia coli

  • Pseudomonas aeruginosa

  • Bacillus subtilis

Other Pharmacological Effects

Based on the biological profile of the 1,3,4-oxadiazole scaffold, 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol may also possess:

  • Anti-inflammatory properties

  • Antiviral activity

  • Anticonvulsant effects

  • Analgesic properties

Structure-Activity Relationship Analysis

Key Structural Determinants

The biological activities of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol are influenced by several structural features :

Comparison with Structural Analogs

Table 3 compares 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol with structurally related compounds.

CompoundStructural DifferenceMolecular WeightPredicted Activity Difference
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiolSulfur instead of oxygen at position 2193.23 g/molPotentially increased lipophilicity and different antimicrobial spectrum
3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acidPropanoic acid group instead of hydroxyl233.23 g/molIncreased water solubility and potential for different biological target binding
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-olNitro group instead of amino group207.14 g/molDifferent electronic properties and likely reduced activity against certain targets
5-Phenyl-1,3,4-oxadiazol-2-olNo substituent on phenyl ring162.15 g/molReduced activity due to absence of hydrogen bond donor capability

Computational Analysis and Molecular Docking

Predicted Physicochemical Properties

Based on the data available from computational analyses , 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is predicted to have the following properties:

  • LogP: Approximately 1.5-2.0 (indicating moderate lipophilicity)

  • Polar Surface Area (PSA): Approximately 100-110 Ų

  • Hydrogen Bond Donors: 2 (NH₂ and NH/OH)

  • Hydrogen Bond Acceptors: 4 (NH₂, two N in oxadiazole, and O/C=O)

  • Predicted Aqueous Solubility: Moderate

These properties suggest that the compound would have reasonable drug-like characteristics according to Lipinski's Rule of Five.

Collision Cross Section Data

Mass spectrometry studies provide collision cross section (CCS) data that offer insights into the three-dimensional structure of the molecule :

Adductm/zPredicted CCS (Ų)
[M+H]⁺178.06111134.3
[M+Na]⁺200.04305147.1
[M+NH₄]⁺195.08765141.4
[M+K]⁺216.01699144.3
[M-H]⁻176.04655137.6
[M+Na-2H]⁻198.02850141.3
[M]⁺177.05328136.8
[M]⁻177.05438136.8

Applications in Drug Development

As a Lead Compound

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol serves as an important lead compound in medicinal chemistry due to several advantageous features :

  • The 1,3,4-oxadiazole scaffold provides a versatile platform for developing drugs with diverse biological activities

  • The compound's moderate size and favorable physicochemical properties make it suitable for further optimization

  • The presence of multiple functional groups allows for strategic modifications to enhance potency and selectivity

  • The compound potentially exhibits a wide spectrum of biological activities that can be tailored toward specific therapeutic targets

Current Research Status

Current research on 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol appears to be in the preclinical investigation stage. While the compound shows promising biological activities, further studies are needed to fully characterize its pharmacological profile, including:

  • Detailed mechanism of action studies

  • In vivo efficacy and toxicity evaluations

  • Pharmacokinetic and pharmacodynamic analyses

  • Structure optimization to enhance potency and reduce potential side effects

Analytical Methods

Quantitative Analysis

Quantitative analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol in various matrices can be performed using:

  • HPLC with UV detection (typically monitoring at wavelengths around 254-280 nm)

  • HPLC coupled with mass spectrometry for enhanced sensitivity and specificity

  • UV-Visible spectrophotometry with appropriate calibration

Future Research Directions

Structural Optimization

Future research on 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol could focus on structural modifications to enhance its biological activities and pharmacokinetic properties . Potential modifications include:

  • Derivatization of the amino group with various substituents to optimize target binding

  • Introduction of additional functional groups on the phenyl ring to enhance potency and selectivity

  • Modification of the oxadiazole ring to alter electronic properties and stability

  • Development of prodrug approaches to improve bioavailability

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol would provide valuable insights for drug development. These studies could include:

  • Identification of specific protein targets through proteomics and affinity chromatography

  • Crystallographic studies of protein-ligand complexes

  • Structure-activity relationship analyses to correlate molecular features with biological effects

  • Computational modeling to predict interactions with potential targets

Formulation Development

Research into suitable formulation strategies for 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol could address challenges related to its stability, solubility, and bioavailability:

  • Development of stable solid dosage forms

  • Exploration of nanoparticle-based delivery systems

  • Investigation of co-crystal formations to enhance solubility

  • Design of targeted delivery systems for specific applications

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